2-(2-chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a chemical compound with significant research utility. Its molecular formula is and it has a molecular weight of approximately 356.8 g/mol. This compound is classified as a pyridazinone derivative, which is notable for its diverse biological activities and potential therapeutic applications.
The compound is often sourced from chemical supply companies and is utilized in various research settings, particularly in medicinal chemistry and biological studies. Its synthesis and characterization are documented in sources such as BenchChem and PubChem, which provide detailed information on its properties and applications .
2-(2-chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one belongs to the class of heterocyclic compounds, specifically pyridazines. These compounds are known for their presence in numerous pharmacologically active substances, making them of interest in drug discovery and development.
The synthesis of 2-(2-chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route includes:
The synthesis requires careful control of reaction conditions including temperature, solvent choice, and reaction time to optimize yield and purity. Industrial methods may also utilize continuous flow reactors to enhance efficiency and minimize environmental impact.
The molecular structure of 2-(2-chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one features a pyridazine ring substituted with both a chlorobenzyl group and a dimethoxyphenyl group. The compound's structural representation can be described by its InChI key (GKDDXFFPMHRQBL-UHFFFAOYSA-N) and canonical SMILES notation (COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl)OC) .
The compound can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-(2-chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is largely dependent on its biological target. Compounds in the pyridazinone family often interact with various enzymes or receptors, modulating their activity which can lead to diverse biological effects such as anti-inflammatory or anti-cancer activities .
The pyridazinone nucleus serves as a privileged scaffold due to its capacity for hydrogen bonding, dipole moment enhancement, and π-stacking interactions with biological targets. The ketone group at C3 acts as a hydrogen bond acceptor, while the N2 position allows N-alkyl/arylalkyl substitutions that modulate lipophilicity and target engagement. These features enable pyridazinones to mimic peptide bonds or nucleotide structures, facilitating interactions with enzymes and receptors [9].
Table 1: Key Physicochemical Properties of Representative Pyridazinone Derivatives
Compound | Molecular Formula | Molecular Weight | Key Substitutions |
---|---|---|---|
2-(2-Chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one | C₁₉H₁₇ClN₂O₃ | 356.81 | 2-Cl-benzyl, 3,4-diOMe-phenyl |
2-(2-Bromobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one | C₁₉H₁₇BrN₂O₃ | 401.26 | 2-Br-benzyl, 3,4-diOMe-phenyl |
2-(3-Chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one | C₂₀H₁₉ClN₂O₄ | 386.83 | 3-Cl-benzyl, 3,4,5-triOMe-phenyl |
Bioisosteric replacement studies confirm that pyridazinones often outperform analogous phenyl or pyridine derivatives in binding affinity, attributed to their enhanced dipole moments (∼3.5 Debye) and ability to adopt planar conformations critical for intercalation or active-site binding [9]. The scaffold’s synthetic flexibility permits regioselective modifications, enabling optimization of pharmacokinetic properties such as metabolic stability and membrane permeability.
Pyridazinone chemistry originated in 1899 with Bistrycki’s pioneering synthesis, but therapeutic exploration accelerated in the late 20th century. Early research prioritized cardiovascular applications, exemplified by the development of levosimendan (a pyridazinone-dihydropyridazinone hybrid) as a calcium-sensitizing inotrope [9]. The 1990s–2000s witnessed diversification into central nervous system and inflammation targets:
Strategic decoration at the 2- and 6-positions of the pyridazinone ring balances steric, electronic, and pharmacophoric elements to optimize target affinity:
Non-halogenated alkyl chains reduce potency, confirming halogen interactions are critical for anchoring to hydrophobic binding pockets [10].
6-Position (Aryl Substituents):
Table 2: Impact of 6-Position Aryl Modifications on Pharmacological Profiles
6-Substituent | Representative Compound | Target Affinity Highlights |
---|---|---|
3,4-Dimethoxyphenyl | 2-(2-Chlorobenzyl) derivative | High aspartate aminotransferase binding (iVS) [3] |
3,4,5-Trimethoxyphenyl | 2-(3-Chlorobenzyl) derivative | Enhanced kinase inhibition [5] |
4-Methoxyphenyl | 2-(2-Chlorobenzyl) derivative | Moderate α₁-adrenoceptor binding [4] |
3,4-Dimethylphenyl | 2-(2-Fluorobenzyl) derivative | Suboptimal PDE inhibition [7] |
The synergistic combination of 2-(2-chlorobenzyl) and 6-(3,4-dimethoxyphenyl) creates a balanced pharmacophore: the former provides targeted hydrophobicity and rigidity, while the latter enables polar interactions and resonance stabilization, collectively enhancing binding to diverse biological targets [1] [3] [5].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7